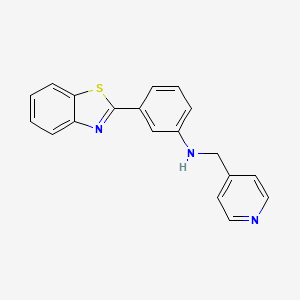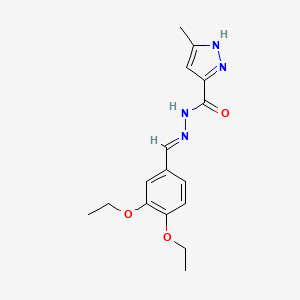
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline, also known as BTA-1, is a small molecule that has been widely studied for its potential therapeutic applications. BTA-1 belongs to the family of benzothiazole compounds, which have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of oxidative stress and inflammation. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to bind to amyloid-beta peptides and prevent their aggregation, which may help to reduce the formation of toxic plaques in the brain. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline also exhibits antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-amyloidogenic and neuroprotective effects, 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models of arthritis. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline for lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it a useful tool for studying the mechanisms of protein aggregation and neurodegeneration in vitro and in vivo. However, one limitation of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline is its relatively low potency compared to other benzothiazole compounds, which may limit its therapeutic potential in certain applications.
Direcciones Futuras
There are several future directions for research on 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline and related benzothiazole compounds. One area of interest is in the development of more potent and selective inhibitors of amyloid-beta aggregation for the treatment of Alzheimer's disease. Another area of research is in the development of benzothiazole-based compounds for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, the anti-inflammatory and anti-cancer properties of benzothiazole compounds suggest that they may have potential applications in the treatment of other diseases, such as rheumatoid arthritis and cancer.
Métodos De Síntesis
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with 4-chloromethylpyridine. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been optimized over the years, and several modified methods have been developed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of Alzheimer's disease. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. 3-(1,3-benzothiazol-2-yl)-N-(4-pyridinylmethyl)aniline also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-2-7-18-17(6-1)22-19(23-18)15-4-3-5-16(12-15)21-13-14-8-10-20-11-9-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYTZKPXQMQOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)

![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)


![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)